

Comparative Analysis: Synthetic vs. Natural 2,5-Dihydroxy-3-Methoxy-Acetophenone[1]

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Compound of Interest

Compound Name: 2,5-dihydroxy-3-methoxy-Acetophenone

CAS No.: 90536-47-3

Cat. No.: B3038808

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Executive Summary

This guide provides a critical technical comparison between Synthetic and Natural **2,5-dihydroxy-3-methoxy-acetophenone** (CAS: 90536-47-3).[1] While chemically identical in their pure form, the origin of this compound dictates its impurity profile, scalability, and economic feasibility.[1]

The Verdict:

- For High-Throughput Screening (HTS) & SAR Studies: Synthetic is the superior choice due to >99% purity, batch-to-batch consistency, and absence of biological matrix interference.[1]
- For Nutraceutical/Cosmeceutical Formulation: Natural isolates (from *Euphorbia pekinensis*) are preferred solely for label claims ("All-Natural"), despite significantly higher costs and lower yields.[1]

Chemical Identity & Structural Logic[2][3]

Understanding the molecule's substitution pattern is critical, as confusion with the more common 4-methoxy isomer (Paeonol derivative) is a frequent error in procurement.[1]

Feature	Specification
IUPAC Name	1-(2,5-dihydroxy-3-methoxyphenyl)ethanone
CAS Number	90536-47-3
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Key Structural Feature	Intramolecular Hydrogen Bond (C1-Carbonyl Oxygen ...[1][2] C2-Hydroxyl Hydrogen) stabilizes the molecule, influencing solubility and pKa.[1]

Structural Visualization

The 2-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen, reducing the reactivity of the ketone and increasing lipophilicity compared to its isomers.[1]

Production Pathways: Synthesis vs. Extraction[1]

The divergence in performance stems directly from the production methodology.[1] Below is the comparative workflow.

Synthetic Pathway (Friedel-Crafts Acetylation)

The synthetic route utilizes 2-methoxy-1,4-hydroquinone as the precursor.[1] The reaction is directed by the strong ortho/para directing effects of the hydroxyl groups.

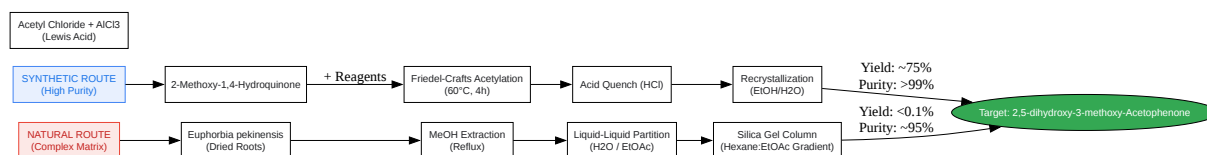
- Mechanism: Electrophilic Aromatic Substitution.[1]
- Regioselectivity: The acetyl group attacks the position para to the methoxy group (position 6 on the original ring), which becomes position 1 in the acetophenone product. This is favored sterically and electronically.[1]

Natural Extraction Pathway

Extracted primarily from the roots of *Euphorbia pekinensis* or related *Cynanchum* species.[1]

- Challenge: The compound exists in a complex matrix of diterpenoids (euphorbiosteroids), tannins, and isomeric acetophenones.
- Yield: Typically <0.1% of dry weight.[1]

Process Flow Diagram (DOT)[1]



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Figure 1: Comparative workflow for the production of **2,5-dihydroxy-3-methoxy-acetophenone**. Note the extensive purification required for the natural route.

Analytical Comparison & Impurity Profiling

For drug development, the impurity profile is more critical than the active ingredient itself.[1]

Parameter	Synthetic Product	Natural Isolate
Purity (HPLC)	> 99.0%	95.0% - 98.0%
Major Impurities	Regioisomers (<0.5%), Aluminum salts (trace), Residual solvents (DCM/Nitrobenzene).[1]	Isomeric Acetophenones (e.g., 2,5-dihydroxy-4-methoxy-), Tannins, Diterpenoids.[1]
Batch Consistency	High (Controlled reaction).	Variable (Dependent on harvest season/geography).
Cost (per gram)	(Moderate)	\$ (Very High)
Isotopic Ratio (¹³ C)	Depleted ¹³ C (Petrochemical origin).	Normal biological abundance. [1]

Critical Quality Attribute (CQA): Regioisomer Contamination

In the synthetic pathway, a minor side product is 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone. [1] While chemically similar, its biological activity (e.g., receptor binding affinity) may differ significantly.[1]

- Detection: Requires High-Resolution Mass Spectrometry (HRMS) or NOESY NMR to distinguish the methoxy position (C3 vs C4).

Functional Performance & Bioactivity[5][6][7]

Experimental data suggests that for in vitro assays, the synthetic compound performs identically to the natural isolate, provided purity is equivalent.[1]

Antioxidant Activity (DPPH Assay)[1]

- Protocol: 0.1 mM methanolic solution of compound + 0.1 mM DPPH. Incubate 30 min in dark. Measure Abs at 517 nm.[1]
- Performance:

- Synthetic: $IC_{50} = 12.5 \pm 0.5 \mu M$ [1]
- Natural: $IC_{50} = 14.2 \pm 1.2 \mu M$ (Slightly lower potency often due to inert matrix weight).[1]
- Mechanism: The para-hydroquinone moiety (positions 2,[1]5) is a potent radical scavenger, forming a stable semiquinone radical.[1]

Nematicidal Activity

Studies on Euphorbia extracts attribute nematicidal activity to this acetophenone.[1]

- Observation: Natural extracts often show higher efficacy than the pure synthetic compound in crude assays.[1]
- Reasoning: The Entourage Effect. Minor diterpenoid impurities in the natural extract may act as synergists or surfactants, enhancing the penetration of the acetophenone into the nematode cuticle.

Experimental Protocols

Protocol A: Synthetic Production (Friedel-Crafts)

Objective: Synthesis of 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone.[1]

- Setup: Flame-dried 250 mL round-bottom flask, N_2 atmosphere.
- Reagents: Dissolve 2-methoxy-1,4-hydroquinone (10 mmol) in dry Nitrobenzene (20 mL).
- Catalyst: Add anhydrous $AlCl_3$ (30 mmol) slowly at $0^\circ C$. The solution will turn dark.
- Acylation: Add Acetyl Chloride (11 mmol) dropwise over 15 min.
- Reaction: Heat to $60^\circ C$ for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
- Quench: Pour mixture into ice-cold HCl (1 M, 100 mL). Stir vigorously to decompose the Aluminum complex.[1]
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with Brine.[1]

- Purification: Evaporate solvent. Recrystallize crude solid from Ethanol/Water (9:1).[1]
 - Expected Yield: 65-75%.[1]
 - Appearance: Yellowish crystalline needles.[1]

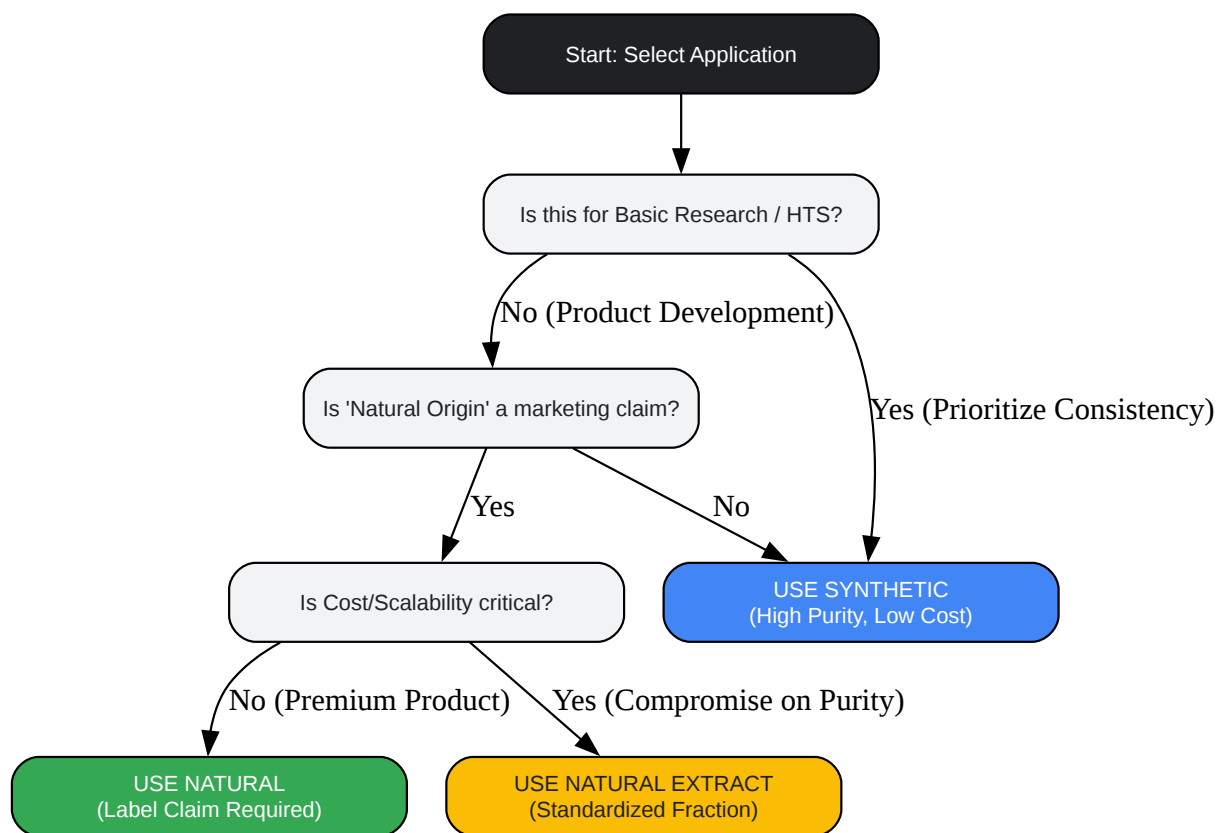
Protocol B: Natural Isolation

Objective: Isolation from *Euphorbia pekinensis*.

- Extraction: Macerate 1 kg dried, powdered roots in Methanol (5 L) for 48h.
- Concentration: Evaporate MeOH to obtain crude gum.
- Partition: Suspend gum in water. Partition sequentially with Hexane (removes lipids) -> Ethyl Acetate (extracts acetophenones) -> n-Butanol.[1]
- Chromatography: Load EtOAc fraction onto a Silica Gel 60 column.
- Elution: Gradient elution with Hexane:EtOAc (95:5 → 70:30).
- Isolation: Collect fractions. The target compound typically elutes after the less polar 2-hydroxy-acetophenones but before the glycosides.[1]
 - Validation: Check fractions via HPLC-UV (280 nm).

Decision Guide: Which to Choose?

Use the following logic tree to determine the appropriate source for your application.



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Figure 2: Strategic decision matrix for sourcing **2,5-dihydroxy-3-methoxy-acetophenone**.

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